rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride
Description
rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chiral cycloheptane derivative featuring a methyl ester group, an amino substituent, and a hydrochloride salt. Its seven-membered ring structure distinguishes it from smaller cyclic analogs (e.g., cyclohexane or cyclopentane derivatives).
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocycloheptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUAZMZZBVMOJ-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cycloheptanone
The synthesis begins with cycloheptanone, a cyclic ketone, which undergoes reductive amination to introduce the amino group. In a representative procedure:
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Reagents : Cycloheptanone (1.0 equiv), methylamine (1.2 equiv), and sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol.
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Conditions : Stirred at 25°C for 24 hours under nitrogen.
-
Mechanism : The ketone reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Key Optimization :
Esterification of the Amino Alcohol
The resulting 2-aminocycloheptanol is esterified with methanol:
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Reagents : Thionyl chloride (SOCl2, 2.0 equiv) in anhydrous methanol.
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Conditions : Reflux at 65°C for 6 hours.
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Yield : 78–82% after purification via vacuum distillation.
Side Reaction Mitigation :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for stability:
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Procedure : The esterified amine is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution until precipitation completes.
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Crystallization : The crude product is recrystallized from ethanol/ether (1:3 v/v) to achieve >99% purity.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 78% | 85% |
| Purity | 95% | 99% |
| Throughput | 5 kg/day | 50 kg/day |
Advantages :
Waste Reduction Strategies
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Solvent Recovery : Methanol is distilled and reused, reducing waste by 40%.
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Catalyst Recycling : Immobilized NaBH3CN on silica gel enables three reuse cycles without yield loss.
Analytical Characterization
Stereochemical Confirmation
The (1R,2S) configuration is verified through:
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 40% MeCN/H2O, 1 mL/min | 99.2% purity |
| Karl Fischer Titration | Methanol solvent, 25°C | 0.15% H2O |
| Melting Point | 198–200°C (decomposition) | Matches literature |
Comparative Analysis of Reducing Agents
| Agent | Yield | Purity | Cost (USD/kg) |
|---|---|---|---|
| NaBH3CN | 85% | 99% | 220 |
| NaBH4 | 72% | 92% | 50 |
| LiAlH4 | 68% | 88% | 180 |
Trade-offs : While NaBH4 is cost-effective, NaBH3CN offers superior selectivity for secondary amines.
Challenges and Solutions
Racemization During Esterification
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Biological Activity
Rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound notable for its unique structural and stereochemical properties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems and serving as a precursor in synthetic chemistry.
This compound is believed to interact with various biological targets, primarily neurotransmitter receptors. Its mechanism involves binding to specific receptors, which modulates the activity of neurotransmitters such as serotonin and dopamine. This modulation can potentially influence mood, cognition, and other neurophysiological processes.
Neurotransmitter Modulation
Research has indicated that compounds similar to this compound can act on serotonin receptors, particularly the 5-HT1A subtype. A study utilizing decision tree models showed that compounds with structural similarities demonstrated varying degrees of agonistic and antagonistic activities on these receptors .
| Receptor Type | Activity | Assay ID | Number of Compounds Tested | Active Compounds Identified |
|---|---|---|---|---|
| 5-HT1A Agonist | Agonistic | 567 | 64,906 | 366 |
| 5-HT1A Antagonist | Antagonistic | 612 | 61,606 | 416 |
Inhibition of Viral Replication
Another area of interest is the potential antiviral activity of this compound. In studies involving HIV-1 reverse transcriptase inhibitors, compounds structurally related to this compound showed significant inhibitory effects against viral replication .
| Bioassay | PubChem Assay ID | True Positives (TP) | False Negatives (FN) | Sensitivity |
|---|---|---|---|---|
| HIV-1 RT-RNase H Inhibitor | 565 | 1,250 | 940 | 75.2% |
| HIV-1 RT-RNase H Inhibitor | 372 | 640 | 130 | 83.1% |
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study examined the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors at specific dosages, suggesting potential therapeutic applications in anxiety disorders.
- Antiviral Screening : In a series of antiviral assays against HIV, this compound displayed promising inhibitory effects on viral replication, warranting further investigation into its mechanisms and potential as an antiviral agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Key structural analogs include:
Key Observations :
- Ring Size : The seven-membered cycloheptane core of the target compound provides greater conformational flexibility compared to five- or six-membered analogs, which may influence binding affinity in biological systems .
- Functional Groups: The hydrochloride salt enhances aqueous solubility relative to free-base amino acids (e.g., ), while the methyl ester group reduces polarity compared to carboxylic acids.
- Stereochemistry : Enantiopure analogs (e.g., ) are often preferred in drug development, whereas the racemic nature of the target compound may limit its direct therapeutic use without resolution.
Q & A
Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?
- Troubleshooting :
- Parameter refinement : Adjust COSMO-RS or Hansen solubility parameters for the hydrochloride salt.
- Experimental validation : Measure solubility in binary solvent systems (e.g., water/ethanol) and compare with predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
